molecular formula C8H10ClF2N5 B1591641 1-(2,5-Difluorophenyl)biguanide hydrochloride CAS No. 66088-53-7

1-(2,5-Difluorophenyl)biguanide hydrochloride

Cat. No.: B1591641
CAS No.: 66088-53-7
M. Wt: 249.65 g/mol
InChI Key: VVAARBLQYHGNAY-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClF₂N₅. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity .

Mechanism of Action

Mode of Action

It has been suggested that it may inhibit the activity of certain enzymes. The exact nature of its interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is suggested that it may disrupt weak interactions, such as hydrogen bonds and hydrophobic interactions, which could potentially affect various biochemical pathways. The downstream effects of these disruptions are yet to be fully understood.

Result of Action

It is suggested that it may have an inhibitory effect on certain enzymes, which could potentially lead to various molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)biguanide hydrochloride typically involves the reaction of 2,5-difluoroaniline with cyanoguanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the biguanide structure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Difluorophenyl)biguanide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)biguanide hydrochloride
  • 1-(3,4-Difluorophenyl)biguanide hydrochloride
  • N-(2-Fluorophenyl)guanidine
  • 1-(2-Fluorophenyl)biguanide hydrochloride
  • N-(3-Fluorophenyl)guanidine

Uniqueness

1-(2,5-Difluorophenyl)biguanide hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms in the 2 and 5 positions enhances its stability and binding affinity to biological targets, making it a compound of interest in various research fields .

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,5-difluorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAARBLQYHGNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C(N)N=C(N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584289
Record name N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66088-53-7
Record name Imidodicarbonimidic diamide, N-(2,5-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66088-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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